![molecular formula C7H12N2S B1334742 Octahydro-2H-benzimidazole-2-thione CAS No. 30086-64-7](/img/structure/B1334742.png)
Octahydro-2H-benzimidazole-2-thione
Overview
Description
Octahydro-2H-benzimidazole-2-thione is a heterocyclic compound with the molecular formula C7H12N2S and a molecular weight of 156.25 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-2H-benzimidazole-2-thione typically involves the alkylation of benzimidazole-2-thione derivatives. The reaction conditions often include the use of alkyl halides in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of benzimidazole derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Pharmacological Applications
Antiviral Activity
Recent studies have highlighted the potential of Octahydro-2H-benzimidazole-2-thione derivatives as antiviral agents. For instance, research indicates that certain benzimidazole derivatives exhibit promising activity against SARS-CoV-2, the virus responsible for COVID-19. These compounds demonstrated significant inhibition of viral replication in vitro, with some showing a selectivity index (SI) greater than that of established antiviral drugs like chloroquine .
Anticancer Properties
Benzimidazole derivatives, including this compound, have been investigated for their anticancer properties. They exhibit multi-target activity against various receptors involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Studies have shown that these compounds can inhibit cell proliferation in several cancer cell lines, including those of leukemia and breast cancer . The structural flexibility of the benzimidazole ring allows for diverse interactions with biological targets, enhancing their therapeutic potential .
Antimicrobial Effects
Research has also explored the antimicrobial activity of this compound derivatives. These compounds have shown efficacy against a range of bacterial and fungal pathogens, making them candidates for further development as antimicrobial agents .
Material Science Applications
Rubber Industry
One notable application of this compound is its use as an antioxidant in the rubber industry. It helps improve the stability and longevity of rubber products by preventing oxidative degradation during processing and storage . This application is crucial for enhancing the performance characteristics of both natural and synthetic rubber materials.
Corrosion Inhibition
Another area where this compound has been applied is in corrosion inhibition. Its ability to form protective films on metal surfaces makes it a valuable additive in coatings and treatments designed to protect metals from environmental degradation .
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compounds .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods
Mechanism of Action
The mechanism of action of Octahydro-2H-benzimidazole-2-thione involves its interaction with various molecular targets and pathways. In cancer therapy, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis. The compound’s structure allows it to bind to specific enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
- 2-Hydroxybenzimidazole
- 2-Mercaptobenzimidazole
- 2-Phenylbenzimidazole
Comparison: Octahydro-2H-benzimidazole-2-thione is unique due to its saturated ring structure, which imparts different chemical and biological properties compared to its unsaturated counterparts. For instance, 2-Hydroxybenzimidazole and 2-Mercaptobenzimidazole have distinct functional groups that influence their reactivity and applications. The saturated nature of this compound makes it more stable under certain conditions, which can be advantageous in specific industrial and pharmaceutical applications .
Biological Activity
Octahydro-2H-benzimidazole-2-thione (CAS Number: 30086-64-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its significance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the alkylation of benzimidazole derivatives. Common methods include:
- Alkylation : Using alkyl halides in the presence of bases like sodium hydride or potassium carbonate.
- Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield various benzimidazole derivatives.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains and fungi, revealing promising results. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents, suggesting its potential as a therapeutic agent.
Anticancer Activity
In cancer research, this compound has been shown to inhibit the proliferation of cancer cells through mechanisms involving DNA synthesis interference and apoptosis induction. The structural characteristics of the compound allow it to interact with specific enzymes and receptors involved in cancer cell growth .
The biological activity of this compound is attributed to its ability to bind to various molecular targets:
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication processes.
- Enzyme Inhibition : It inhibits enzymes crucial for cell cycle progression and survival in cancer cells .
Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial properties of this compound against a panel of pathogens including Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited an MIC as low as 16 µg/mL against S. aureus, showcasing its potential as an effective antimicrobial agent.
Study 2: Anticancer Properties
In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. Notably, it induced apoptosis in breast cancer cells through the activation of caspase pathways .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
Compound | Structure Type | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Saturated heterocycle | High | Moderate |
2-Hydroxybenzimidazole | Unsaturated | Moderate | Low |
2-Mercaptobenzimidazole | Unsaturated | High | Moderate |
This table illustrates that while this compound has high antimicrobial activity, it also shows moderate anticancer properties compared to its unsaturated counterparts.
Properties
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFNNKRGLROQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952494 | |
Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30086-64-7 | |
Record name | Octahydro-2H-benzimidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30086-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzimidazolinethione, hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030086647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octahydro-2H-benzimidazole-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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